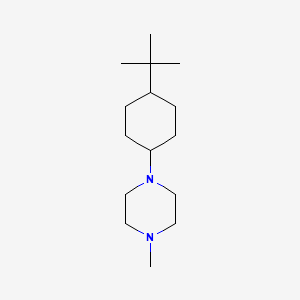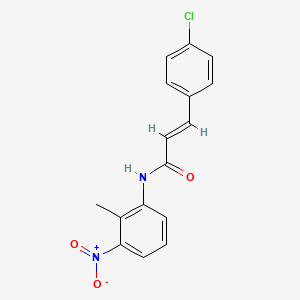
1-(4-tert-butylcyclohexyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylcyclohexyl)-4-methylpiperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used as a recreational drug due to its psychoactive effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
作用機序
TFMPP acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has weak affinity for dopamine receptors. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase serotonin and dopamine levels in certain brain regions. In humans, TFMPP has been reported to induce feelings of euphoria, relaxation, and altered perception. It has also been reported to cause nausea, vomiting, and anxiety in some individuals.
実験室実験の利点と制限
TFMPP has several advantages for lab experiments. It is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify. However, TFMPP has some limitations as well. It has low potency and efficacy compared to other psychoactive compounds, which may limit its usefulness in certain experiments. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
将来の方向性
There are several future directions for TFMPP research. One potential direction is to investigate its potential therapeutic applications in more detail, particularly in the fields of psychiatry and neurology. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, TFMPP could be used as a tool to study the role of serotonin and dopamine in various physiological processes. Overall, further research on TFMPP could lead to a better understanding of its potential therapeutic applications and its role in the central nervous system.
合成法
TFMPP can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with tert-butylamine to form N-tert-butylcyclohexanamine. This intermediate is then reacted with methylpiperazine to form TFMPP. The purity of the final product can be improved through recrystallization.
科学的研究の応用
TFMPP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, TFMPP has been investigated as a potential treatment for anxiety disorders and depression. In neurology, TFMPP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders such as Parkinson's disease. In oncology, TFMPP has been investigated for its potential anti-cancer properties.
特性
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFJMFBYAIHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)

![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)


![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)

![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)